molecular formula C8H5BrClFO4S B1418507 Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1155910-18-1

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Cat. No.: B1418507
CAS No.: 1155910-18-1
M. Wt: 331.54 g/mol
InChI Key: XCQAFMNYQYVXGS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO4S. This compound is characterized by the presence of bromine, chlorine, fluorine, and a sulfonyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a suitable benzoate precursor, followed by chlorosulfonation and fluorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process typically includes steps such as bromination, chlorosulfonation, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The bromine, chlorine, and fluorine atoms can also participate in various interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) and the sulfonyl group.

Properties

IUPAC Name

methyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)6(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQAFMNYQYVXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 4
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 6
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

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